physicochemical characteristics of MOCA (CAS 101-14-4)
physicochemical characteristics of MOCA (CAS 101-14-4)
An In-depth Technical Guide to the Physicochemical Characteristics of MOCA (CAS 101-14-4)
Authored by: Gemini, Senior Application Scientist
Introduction
4,4'-Methylenebis(2-chloroaniline), commonly known by the acronym MOCA, is a synthetic aromatic amine with the CAS Registry Number 101-14-4.[1] For decades, MOCA has been a cornerstone in the polymer industry, primarily utilized as a high-performance curing agent, or cross-linker, for polyurethane elastomers and epoxy resins.[1][2][3] Its application imparts exceptional physical and mechanical properties to the final polymer products, which include everything from industrial rollers and military hardware to sport boots and electronic components.[2][4]
Despite its industrial utility, MOCA is a substance of significant toxicological concern. It is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is carcinogenic to humans, with chronic exposure linked to bladder cancer.[5][6][7] Consequently, a profound understanding of its physicochemical characteristics is not merely an academic exercise; it is a critical prerequisite for ensuring safe handling, developing accurate analytical and monitoring methods, and managing its environmental fate.
This guide provides a comprehensive, in-depth analysis of the core physicochemical properties of MOCA, designed for researchers, toxicologists, and drug development professionals who require a detailed and authoritative understanding of this compound. We will explore its structural attributes, solubility, stability, and spectral properties, grounding the discussion in the causality behind these characteristics and their practical implications.
Chemical Identity and Structure
MOCA's chemical identity is defined by its unique structure: two 2-chloroaniline moieties linked by a methylene bridge.[1] This structure dictates its chemical behavior and physical properties.
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IUPAC Name : 4,4′-Methylenebis(2-chloroaniline)[8]
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Synonyms : MBOCA, 3,3'-Dichloro-4,4'-diaminodiphenylmethane, Bis(4-amino-3-chlorophenyl)methane, Curene 442, Bisamine[4][8][9]
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Molecular Formula : C₁₃H₁₂Cl₂N₂[2]
Caption: Chemical Structure of 4,4'-Methylenebis(2-chloroaniline).
Core Physicochemical Properties
The physical state and behavior of MOCA under various conditions are critical for its industrial application and for assessing exposure risks. Pure MOCA is a colorless crystalline solid, while technical-grade material typically appears as yellow to tan-colored pellets or flakes with a faint, amine-like odor.[4][7][8][10][11]
Table 1: Summary of Key Physicochemical Properties of MOCA
| Property | Value | Source(s) |
| Appearance | Colorless crystalline solid (pure); Tan pellets/flakes (technical) | [4][8][10] |
| Melting Point | 100–110 °C (210–225 °F) | [8][11][12][13] |
| Boiling Point | 202-214 °C at 0.3 mm Hg | [2][5] |
| Specific Gravity | 1.44 g/cm³ at 4 °C | [8][11][12][13] |
| Vapor Pressure | 1.3 x 10⁻⁵ mm Hg at 60 °C; 3.7 x 10⁻⁶ mm Hg at 20 °C | [8][10] |
| Water Solubility | 13.9 mg/L (Slightly soluble) | [8][13] |
| Log P (Octanol/Water) | 3.94 | [8] |
The low vapor pressure indicates that MOCA is not highly volatile at room temperature.[10] However, industrial processes often involve heating MOCA to a molten state, which significantly increases the potential for aerosol and vapor generation, representing a primary inhalation exposure risk.[10][14] Its specific gravity of 1.44 demonstrates that it is denser than water and will sink.[11][12]
Solubility Profile: A Tale of Two Moieties
The solubility of a compound is dictated by the principle of "like dissolves like." MOCA's structure contains both non-polar (the two aromatic rings and methylene bridge) and polar (the two amine groups) components.
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Water Solubility : MOCA is only slightly soluble in water (13.9 mg/L).[8][13] The large, non-polar carbon-hydrogen framework dominates the molecule's character, making it hydrophobic. While the amine groups can participate in hydrogen bonding with water, their influence is insufficient to overcome the hydrophobicity of the bulk of the molecule.
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Organic Solvent Solubility : MOCA is very soluble in a wide range of organic solvents, including ketones, esters, alcohols, and aromatic hydrocarbons like benzene and toluene.[8][10] This high solubility is a direct result of favorable interactions between the non-polar aspects of MOCA and the non-polar or moderately polar organic solvents.[15] This property is fundamental to its use in polyurethane production, where it is mixed into liquid polyol blends.[3]
The octanol-water partition coefficient (Log P) of 3.94 provides a quantitative measure of its lipophilicity, confirming its strong preference for non-polar environments over aqueous ones.[8] This high lipophilicity is also a key factor in its toxicological profile, as it facilitates absorption through the skin, a major route of occupational exposure.[6]
Caption: "Like Dissolves Like" principle applied to MOCA's solubility.
Stability and Reactivity
From a practical standpoint, understanding MOCA's stability is crucial for safe storage and handling.
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Thermal Stability : MOCA is stable under standard conditions.[2] However, it undergoes an exothermic and self-sustaining decomposition reaction when heated to temperatures above 200°C (392°F).[2][12] In a closed or poorly ventilated container, the pressure buildup from this decomposition can be rapid enough to cause an explosion.[2][12] For this reason, the safe maximum operating temperature for molten MOCA processes is recommended to be around 140°C (285°F).[14]
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Chemical Reactivity : As an aromatic amine, MOCA is a weak base.[7][12] It is incompatible with strong oxidizing agents.[2] The amine groups are the primary sites of reactivity, which is exploited in its role as a curing agent where they react with isocyanate groups to form the polyurethane polymer matrix.
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Degradation : In the environment, MOCA can be gradually broken down by sunlight (photodegradation) and by microorganisms in soil and water. When heated to decomposition, it can release toxic fumes, including hydrochloric acid and nitrogen oxides.
Spectral Data and Analytical Considerations
The identification and quantification of MOCA, particularly in biological and environmental samples, rely on instrumental analysis. Spectroscopic data are fundamental to these methods.
Infrared (IR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectral data for MOCA have been reported and are used for its structural confirmation.[8] The Occupational Safety and Health Administration (OSHA) has historically used High-Performance Liquid Chromatography (HPLC) with UV detection for the analysis of MOCA in workplace air samples.[10] This choice is logical: HPLC is well-suited for semi-volatile, thermally sensitive compounds like MOCA, and the aromatic rings provide strong UV absorbance for sensitive detection.[10] Gas chromatography (GC) has also been employed, though it typically requires derivatization of the amine groups to improve volatility and thermal stability.[10]
Caption: A generalized workflow for the analysis of MOCA exposure.
Conclusion
MOCA (CAS 101-14-4) is a compound of stark contrasts. Its physicochemical properties—high melting point, low volatility, and excellent solubility in organic solvents—make it an effective and widely used curing agent in the polymer industry.[2][10] However, these same properties, combined with its high lipophilicity and demonstrated carcinogenicity, necessitate stringent control measures to prevent human exposure.[6][7] Its thermal instability above 200°C presents a significant physical hazard if not properly managed.[2] For scientists and professionals, a thorough and nuanced understanding of these characteristics is the foundation for developing safer handling protocols, creating sensitive analytical methods for exposure monitoring, and ultimately mitigating the risks associated with this industrially vital but hazardous chemical.
References
-
National Center for Biotechnology Information. 4,4′-METHYLENEBIS(2-CHLOROANILINE) (MOCA) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants. NCBI. Available from: [Link]
-
Occupational Safety and Health Administration. 4,4'-Methylene-bis(O-Chloroaniline) [MOCA]. OSHA. Available from: [Link]
-
Occupational Safety and Health Administration. 4,4'-METHYLENE BIS(2-CHLOROANILINE). OSHA. Available from: [Link]
-
National Toxicology Program. Table 1, Properties of 4,4′-Methylenebis(2-chloroaniline) - 15th Report on Carcinogens. NCBI Bookshelf. Available from: [Link]
-
STOP Carcinogens at work. 4,4-Methylene-bis (2-chloroanilinie) (MOCA). STOP Carcinogens at work. Available from: [Link]
-
European Chemicals Agency. Committee for Risk Assessment RAC Opinion on 4,4'-methylene-bis-[2-chloroaniline] (MOCA). ECHA. Available from: [Link]
-
Safe Work Australia. Health monitoring guide for 4,4’-methylene bis(2-chloroaniline) (MOCA). Safe Work Australia. Available from: [Link]
-
Wikipedia. 4,4'-Methylenebis(2-chloroaniline). Wikipedia. Available from: [Link]
-
Era Polymers. MOCA Safety Data Sheet. Era Polymers. Available from: [Link]
-
CAREX Canada. MOCA. CAREX Canada. Available from: [Link]
-
Scribd. Moca MSDS. Scribd. Available from: [Link]
-
PubMed. Mutagenicity of N-OH-MOCA (4-amino-4'-hydroxylamino-bis-3,3'-dichlorodiphenylmethane) and PBQ (2-phenyl-1,4-benzoquinone) in human lymphoblastoid cells. PubMed. Available from: [Link]
-
Errecom Shop. Safety Data Sheet MOKA. Errecom Shop. Available from: [Link]
-
Restek. 4,4'-Methylenebis(2-chloroaniline). Restek. Available from: [Link]
-
MoCa 5-0-5. Safety Data Sheets. Available from: [Link]
-
ACGIH. 4,4'-METHYLENE BIS(2-CHLOROANILINE) (BEI). ACGIH. Available from: [Link]
-
ACGIH. 4,4'-METHYLENE BIS(2-CHLOROANILINE). ACGIH. Available from: [Link]
-
Moca-is. HOME. Moca-is. Available from: [Link]
-
Electrihub Blog. Top 5 Industrial Applications of MOXA Serial Converters. Electrihub Blog. Available from: [Link]
-
Lanxess. MOCA-MBOCA Product Safety Assessment. Lanxess. Available from: [Link]
-
MoCA®. Streamline Process Safety Management Today. MoCA®. Available from: [Link]
-
Frontiers. Meta-analysis of Montreal cognitive assessment diagnostic accuracy in amnestic mild cognitive impairment. Frontiers. Available from: [Link]
-
Department of Climate Change, Energy, the Environment and Water. 4,4'-Methylene-bis(2-chloroaniline) (MOCA). DCCEEW. Available from: [Link]
-
National Institutes of Health. Diagnostic accuracy of the Montreal Cognitive Assessment (MoCA) for cognitive screening in old age psychiatry: Determining cutoff scores in clinical practice. Avoiding spectrum bias caused by healthy controls. PMC. Available from: [Link]
-
Sinobio Chemistry. What Is 4,4'-Methylene Bis(2-chloroaniline)(MOCA)?. Sinobio Chemistry. Available from: [Link]
-
PubChem. 3,3'-Dichloro-4,4'-Diaminodiphenylmethane. PubChem. Available from: [Link]
-
ResearchGate. A subtest analysis of the Montreal cognitive assessment (MoCA): which subtests can best discriminate between healthy controls, mild cognitive impairment and Alzheimer's disease?. ResearchGate. Available from: [Link]
-
Montreal Cognitive Assessment (MoCA) Administration and Scoring Instructions. Available from: [Link]
-
Concordia University. The Montreal Cognitive Assessment (MoCA): Concept and Clinical Review. Concordia University. Available from: [Link]
-
MOCA Systems Inc. Home. MOCA Systems Inc. Available from: [Link]
-
Regulations.gov. Proposed Designation of 4,4'-Methylene Bis(2-Chloroaniline) (MBOCA) CASRN 101-14-4. Regulations.gov. Available from: [Link]
-
ResearchGate. Improving Solubility and Activity Estimates of Multifunctional Atmospheric Organics by Selecting Conformers in COSMOtherm. ResearchGate. Available from: [Link]
-
Characterization of degradation products from a hydrolytically degradable cationic flocculant. Available from: [Link]
-
National Institutes of Health. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. Available from: [Link]
-
MDPI. A Computational Model for the Release of Bioactive Molecules by the Hydrolytic Degradation of a Functionalized Polyester-Based Scaffold. MDPI. Available from: [Link]
-
PubMed. Degradation and metabolism of synthetic plastics and associated products by Pseudomonas sp.: capabilities and challenges. PubMed. Available from: [Link]
-
MDPI. Two-Step Chemo-Microbial Degradation of Post-Consumer Polyethylene Terephthalate (PET) Plastic Enabled by a Biomass-Waste Catalyst. MDPI. Available from: [Link]
-
PubMed. Investigation of degradation products of cocaine and benzoylecgonine in the aquatic environment. PubMed. Available from: [Link]
-
Solubility of Organic Compounds. Available from: [Link]
Sources
- 1. CAS 101-14-4: 3,3′-Dichloro-4,4′-diaminodiphenylmethane [cymitquimica.com]
- 2. 4,4'-Methylene bis(2-chloroaniline) | 101-14-4 [chemicalbook.com]
- 3. flashpointsrl.com [flashpointsrl.com]
- 4. 3,3'-Dichloro-4,4'-Diaminodiphenylmethane | C13H12Cl2N2 | CID 7543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,4'-Methylene bis(2-chloroaniline) CAS#: 101-14-4 [m.chemicalbook.com]
- 6. stopcarcinogensatwork.eu [stopcarcinogensatwork.eu]
- 7. 4,4'-Methylenebis(2-chloroaniline) - Wikipedia [en.wikipedia.org]
- 8. 4,4′-METHYLENEBIS(2-CHLOROANILINE) (MOCA) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 10. osha.gov [osha.gov]
- 11. 4,4'-METHYLENE BIS(2-CHLOROANILINE) | Occupational Safety and Health Administration [osha.gov]
- 12. 4,4'-METHYLENEBIS(2-CHLOROANILINE) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. Table 1, Properties of 4,4′-Methylenebis(2-chloroaniline) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. lanxess.com [lanxess.com]
- 15. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
